(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 2014649-59-1
VCID: VC3195814
InChI: InChI=1S/C11H17NO4/c13-8-5-9-3-6-12(7-4-9)10(14)1-2-11(15)16/h1-2,9,13H,3-8H2,(H,15,16)/b2-1+
SMILES: C1CN(CCC1CCO)C(=O)C=CC(=O)O
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

CAS No.: 2014649-59-1

Cat. No.: VC3195814

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid - 2014649-59-1

Specification

CAS No. 2014649-59-1
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name (E)-4-[4-(2-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H17NO4/c13-8-5-9-3-6-12(7-4-9)10(14)1-2-11(15)16/h1-2,9,13H,3-8H2,(H,15,16)/b2-1+
Standard InChI Key OWHPVELQYYTYPN-OWOJBTEDSA-N
Isomeric SMILES C1CN(CCC1CCO)C(=O)/C=C/C(=O)O
SMILES C1CN(CCC1CCO)C(=O)C=CC(=O)O
Canonical SMILES C1CN(CCC1CCO)C(=O)C=CC(=O)O

Introduction

Structural Characteristics and Fundamental Properties

Molecular Structure and Configuration

(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid contains several key structural features that define its chemical identity. The core structure consists of a piperidine ring with a 2-hydroxyethyl substituent at position 4 of the heterocyclic ring. This piperidine moiety is connected to a but-2-enoic acid fragment through an amide (oxo) linkage at position 1 of the piperidine. The (E) designation in the nomenclature specifically indicates the trans configuration of the carbon-carbon double bond in the butenoic acid portion, which is a critical stereochemical feature affecting the compound's three-dimensional structure and potential reactivity patterns.

PropertyValueBasis
Molecular FormulaC₁₁H₁₇NO₄Structural composition
Molecular Weight227.26 g/molCalculated from atomic weights
Physical StateLikely solid at room temperatureBased on related compounds
SolubilityLikely soluble in polar organic solvents and partially water-solublePredicted from functional groups
Log PApproximately 0.2-0.8Estimated from related structures
pKa~4.5 (carboxylic acid)Estimated from similar unsaturated acids

The presence of multiple functional groups—including a carboxylic acid, an amide bond, a carbon-carbon double bond, and a hydroxyl group—creates a compound with mixed hydrophilic and lipophilic regions. The carboxylic acid functionality likely dominates the compound's acid-base behavior, while the hydroxyl group provides additional hydrogen bonding capability that may enhance water solubility compared to non-hydroxylated analogs .

Comparative Structural Analysis

Relationship to (E)-4-(piperidin-1-yl)but-2-enoic acid

The compound (E)-4-(piperidin-1-yl)but-2-enoic acid (C₉H₁₅NO₂, MW: 169.22 g/mol) represents a structurally simpler analog to our target compound . The key differences include:

  • Absence of the 2-hydroxyethyl substituent at position 4 of the piperidine ring

  • Direct attachment of the but-2-enoic acid to the piperidine nitrogen without an intervening carbonyl (oxo) group

These differences result in a significantly lower molecular weight and reduced polarity compared to the target compound. The simpler analog likely exhibits greater lipophilicity and reduced hydrogen bonding capability, potentially affecting its solubility profile and biological membrane permeability .

Comparison with (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid

Another structural relative, (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid (C₁₀H₁₆N₂O₃, MW: 212.25 g/mol), shares several features with the target compound but contains important structural differences :

  • Contains a piperazine heterocycle (with an additional nitrogen atom) instead of a piperidine ring

  • Bears an ethyl substituent rather than a 2-hydroxyethyl group

  • Includes the oxo linkage between the heterocycle and the butenoic acid moiety

The additional nitrogen in the piperazine ring increases the basicity and hydrogen bond accepting capacity of this analog compared to the target compound. The substitution of a hydroxyethyl group with an ethyl group eliminates a hydrogen bond donor, likely reducing water solubility .

Isomeric Relationship to (2E)-4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid

The positional isomer (2E)-4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid (C₁₁H₁₇NO₄, MW: 227.26 g/mol) differs from the target compound solely in the position of the 2-hydroxyethyl substituent (position 2 versus position 4 on the piperidine ring) . This subtle structural difference likely affects:

Despite identical molecular formulas and functional groups, these positional isomers would likely display distinct physicochemical properties and potentially different biological activities due to altered three-dimensional presentation of key functional groups .

Identification and Analytical Characterization

Spectroscopic Properties

Predicted spectroscopic characteristics of (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid would include:

Spectroscopic MethodExpected Key Features
¹H NMRSignals for olefinic protons (δ ~6.0-7.5 ppm), piperidine protons (δ ~1.5-3.5 ppm), hydroxyethyl protons (δ ~3.6-4.0 ppm), and exchangeable protons (OH, COOH)
¹³C NMRCarbonyl carbon signals (δ ~165-175 ppm), olefinic carbons (δ ~120-145 ppm), and aliphatic carbons from the piperidine and hydroxyethyl groups (δ ~25-60 ppm)
IRStrong absorptions for C=O stretching (~1650-1750 cm⁻¹), O-H stretching (~3300-3500 cm⁻¹), and C=C stretching (~1620-1680 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 227, with fragmentation patterns involving loss of water, loss of hydroxyethyl group, and cleavage of the amide bond

Chromatographic Behavior

The compound would likely exhibit the following chromatographic properties:

  • Moderate retention on reverse-phase HPLC due to balanced hydrophilic and lipophilic character

  • Good resolution from its positional isomers using appropriate gradient elution methods

  • Moderate to high retention factor on silica gel TLC using mixed solvent systems (e.g., dichloromethane/methanol mixtures)

Synthetic Approaches and Considerations

Synthetic Challenges

Several challenges might be encountered in the synthesis of this compound:

  • Selective functionalization of the piperidine ring at position 4

  • Maintaining the (E) configuration of the double bond during reactions

  • Potential side reactions involving the hydroxyl group

  • Purification of the final product from reaction mixtures

Hazard CategoryPredicted LevelMitigation Measures
Skin IrritationModerateAvoid skin contact; use appropriate gloves
Eye IrritationModerate to severeUse eye protection; avoid aerosols
RespiratoryPotential irritantUse in well-ventilated areas; avoid dust/vapor inhalation
Systemic ToxicityUnknown, exercise cautionMinimize exposure; follow good laboratory practices

The carboxylic acid functionality may contribute to irritant properties, while the hydroxyl and amide groups increase polarity and potentially reduce dermal penetration .

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